1-((5-Chloroquinolin-8-yl)oxy)-2-methylpropan-2-yl acetate 1-((5-Chloroquinolin-8-yl)oxy)-2-methylpropan-2-yl acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15897161
InChI: InChI=1S/C15H16ClNO3/c1-10(18)20-15(2,3)9-19-13-7-6-12(16)11-5-4-8-17-14(11)13/h4-8H,9H2,1-3H3
SMILES:
Molecular Formula: C15H16ClNO3
Molecular Weight: 293.74 g/mol

1-((5-Chloroquinolin-8-yl)oxy)-2-methylpropan-2-yl acetate

CAS No.:

Cat. No.: VC15897161

Molecular Formula: C15H16ClNO3

Molecular Weight: 293.74 g/mol

* For research use only. Not for human or veterinary use.

1-((5-Chloroquinolin-8-yl)oxy)-2-methylpropan-2-yl acetate -

Specification

Molecular Formula C15H16ClNO3
Molecular Weight 293.74 g/mol
IUPAC Name [1-(5-chloroquinolin-8-yl)oxy-2-methylpropan-2-yl] acetate
Standard InChI InChI=1S/C15H16ClNO3/c1-10(18)20-15(2,3)9-19-13-7-6-12(16)11-5-4-8-17-14(11)13/h4-8H,9H2,1-3H3
Standard InChI Key XUKVTVQAVQNOTC-UHFFFAOYSA-N
Canonical SMILES CC(=O)OC(C)(C)COC1=C2C(=C(C=C1)Cl)C=CC=N2

Introduction

Structural and Synthetic Considerations

Molecular Architecture

The compound’s structure combines a halogenated quinoline scaffold with a sterically hindered ether-acetate side chain. The quinoline nucleus (C9_9H6_6NCl) features a chlorine atom at position 5 and an ether linkage at position 8. The 2-methylpropan-2-yloxy group introduces branching, while the acetate ester enhances lipophilicity, a critical factor in bioavailability and membrane permeability .

Synthetic Pathways

Although no explicit synthesis of this compound is documented in the reviewed literature, its preparation likely involves:

  • Quinoline Functionalization: Chlorination at position 5 could be achieved via electrophilic substitution using Cl+^+ sources (e.g., Cl2_2, SO2_2Cl2_2) under acidic conditions .

  • Ether Formation: Nucleophilic aromatic substitution (SNAr) at position 8 with 2-methylpropan-2-ol, facilitated by deprotonation using bases like K2_2CO3_3 or Et3_3N .

  • Esterification: Acetylation of the secondary alcohol using acetic anhydride or acetyl chloride in the presence of a catalyst (e.g., DMAP) .

This hypothetical route mirrors methods described for analogous quinoline ethers and esters, where chemoselective reactions ensure regiochemical control .

Physicochemical Properties

Solubility and Stability

The acetate ester likely enhances solubility in organic solvents (e.g., DMSO, chloroform) while the chloroquinoline core contributes to crystalline solid-state behavior. Hydrolytic stability of the ester group depends on pH, with susceptibility to basic conditions leading to deacetylation .

Spectroscopic Characterization

  • NMR: The quinoline protons (H-2, H-3, H-4, H-6, H-7) would appear as distinct multiplets in the aromatic region (δ 7.5–9.0 ppm). The acetate methyl group would resonate as a singlet near δ 2.1 ppm, while the tert-butyl ether group would show a singlet for its nine equivalent protons at δ 1.2–1.4 ppm .

  • IR: Key stretches include C=O (ester, ~1740 cm1^{-1}), C-O (ether, ~1250 cm1^{-1}), and C-Cl (aromatic, ~750 cm1^{-1}) .

Biological Activity and Applications

Antiviral Activity

Molecular docking studies of 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones) revealed binding affinity to SARS-CoV-2 Mpro^\text{pro} comparable to Darunavir . The acetate moiety in the target compound could facilitate interactions with protease active sites, suggesting potential antiviral utility warranting further investigation.

Material Science Applications

Quinoline-based compounds are employed in OLEDs and sensors due to their luminescent properties. The electron-withdrawing chlorine and ester groups may tune emission spectra, making this derivative a candidate for optoelectronic materials .

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